chemical and physical properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
chemical and physical properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
Title: Comprehensive Technical Guide on the Chemical and Physical Properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile
Introduction & Structural Analysis
In modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized aromatic building blocks is critical for optimizing pharmacokinetics and target binding. 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (CAS: 1530918-18-3) represents a highly versatile, multi-handle intermediate.
From a structural perspective, this molecule is defined by three synergistic electronic and steric features:
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The Cyano Group (C1): A strongly electron-withdrawing group (-I, -M) that serves as a prime synthetic handle for conversion into amines, amides, carboxylic acids, or tetrazole bioisosteres.
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The Meta-Fluorines (C3, C5): The incorporation of fluorine atoms exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilic character of the aromatic ring. In drug design, these fluorines modulate the local pKa of downstream functional groups and provide metabolic shielding against cytochrome P450-mediated oxidation.
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The Para-Isopropoxy Group (C4): The bulky isopropyl ether provides steric shielding to the C4 position while donating electron density back into the ring via resonance (+M). This specific balance of steric bulk and electronic modulation makes the molecule an ideal precursor for highly specific receptor-ligand interactions.
Physicochemical Properties
To facilitate experimental design, the fundamental quantitative properties of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile are summarized in the table below.
| Parameter | Specification |
| Chemical Name | 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile |
| CAS Registry Number | 1530918-18-3 |
| Molecular Formula | C10H9F2NO |
| Molecular Weight | 197.18 g/mol |
| SMILES String | N#CC1=CC(F)=C(OC(C)C)C(F)=C1 |
| Physical State | Crystalline Solid (Predicted based on analogs) |
| Boiling Point | ~250–280 °C (Estimated) |
| Solubility Profile | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O |
Chemical Reactivity & Mechanistic Pathways
As a Senior Application Scientist, I emphasize understanding the causality behind a molecule's reactivity rather than just its empirical outcomes. The reactivity of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile is governed by the orthogonal nature of its functional groups.
Nitrile Transformation: Tetrazole Bioisostere Synthesis
The cyano group is an excellent precursor for 5-substituted 1H-tetrazoles, which are widely used in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids. The transformation is achieved via a[3+2] cycloaddition with sodium azide (NaN₃). To overcome the high activation energy barrier of unactivated nitriles, a Lewis acid catalyst such as Zinc Bromide (ZnBr₂) is employed. Mechanistic Causality: The Zn²⁺ ion coordinates directly to the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cyano group, rendering the carbon highly susceptible to nucleophilic attack by the azide anion. This methodology, pioneered by Demko and Sharpless, allows the reaction to proceed efficiently in aqueous media, which safely acts as a heat sink for the cycloaddition exotherm .
Ether Cleavage: Selective Deprotection
The isopropoxy group can be selectively cleaved to yield 3,5-difluoro-4-hydroxybenzonitrile using Boron Tribromide (BBr₃). Mechanistic Causality: BBr₃ is a potent Lewis acid that forms an initial adduct with the ether oxygen. Because the isopropyl group is a secondary alkyl moiety, the cleavage does not follow the highly unstable primary carbocation pathway. Instead, it proceeds via a direct bromide transfer from the activated BBr₃ adduct to the isopropyl moiety, cleanly generating the deprotected phenol and isopropyl bromide .
Figure 1: Divergent synthetic pathways of 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify the chemical state before proceeding.
Protocol 1: Synthesis of 5-(3,5-Difluoro-4-isopropoxyphenyl)-1H-tetrazole
Reagents:
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3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq)
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Sodium Azide (NaN₃) (1.2 eq)
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Zinc Bromide (ZnBr₂) (1.0 eq)
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Solvent: H₂O / Isopropanol (2:1 v/v)
Step-by-Step Methodology:
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Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile (1.0 eq) in the H₂O/Isopropanol mixture. Add ZnBr₂ (1.0 eq) and stir until fully dissolved. Caution: NaN₃ is highly toxic; handle in a fume hood. Carefully add NaN₃ (1.2 eq).
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Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 95–100 °C) and maintain for 12–24 hours.
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In-Process Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of EtOAc/H₂O. Analyze the organic layer via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material spot confirms reaction completion. Submit the aliquot for LC-MS; look for the [M+H]⁺ peak at m/z ~241 to validate tetrazole formation.
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Workup & Isolation: Cool the mixture to room temperature. Add 3N HCl dropwise until the pH reaches 2.0. Causality for acidification: The tetrazole is synthesized as a highly soluble zinc/sodium salt. Acidification protonates the tetrazole ring, drastically reducing its aqueous solubility and forcing precipitation.
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Purification: Filter the resulting white precipitate, wash with cold water to remove residual zinc salts, and dry under high vacuum.
Figure 2: Self-validating experimental workflow for tetrazole synthesis.
Protocol 2: BBr₃-Mediated Ether Cleavage
Step-by-Step Methodology:
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Preparation: Dissolve 3,5-Difluoro-4-(propan-2-yloxy)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 1.5 eq) dropwise. Causality: The extreme cold prevents over-reactivity and controls the exothermic formation of the Lewis acid-base complex.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Validation & Quenching: Monitor via TLC. Once complete, cool the flask back to 0 °C and carefully quench by dropwise addition of Methanol. Causality: Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr, safely neutralizing the reagent without the violent exotherm associated with water quenching.
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Extraction: Evaporate the solvent, partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the phenol derivative.
References
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. URL:[Link]
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Silva, C., & Sousa e Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(23), 5195–5199. URL:[Link]

